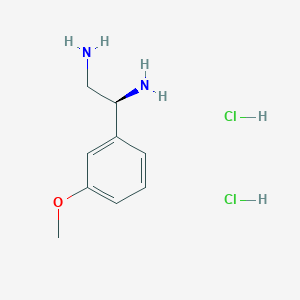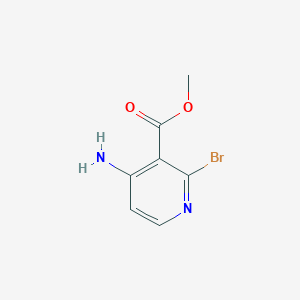
(R)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL is a chiral amine compound that features a bromine and methyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Chiral Amine Formation: The chiral amine can be synthesized through reductive amination of the corresponding ketone using a chiral reducing agent or catalyst.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromine group to a hydrogen or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine
- Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ®-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromine and methyl groups may influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-BROMOPHENYL)PROPAN-1-AMINEHCL: Lacks the methyl group, which may affect its reactivity and biological activity.
®-1-(4-METHYLPHENYL)PROPAN-1-AMINEHCL: Lacks the bromine atom, which may influence its chemical properties and applications.
Eigenschaften
Molekularformel |
C10H15BrClN |
|---|---|
Molekulargewicht |
264.59 g/mol |
IUPAC-Name |
(1R)-1-(4-bromo-3-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-3-10(12)8-4-5-9(11)7(2)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 |
InChI-Schlüssel |
LRWRZKDESKEZIB-HNCPQSOCSA-N |
Isomerische SMILES |
CC[C@H](C1=CC(=C(C=C1)Br)C)N.Cl |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1)Br)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



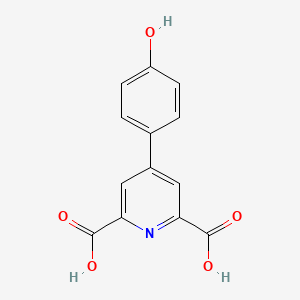
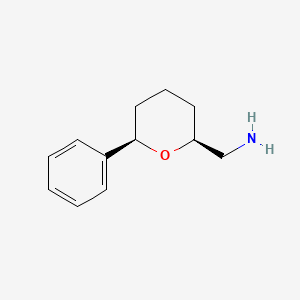
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)
![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)
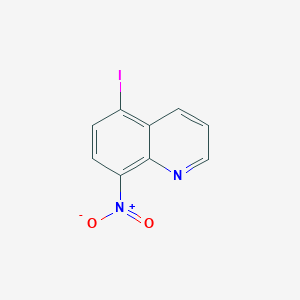

![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)

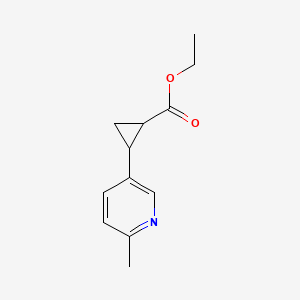

![Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate](/img/structure/B13032746.png)
